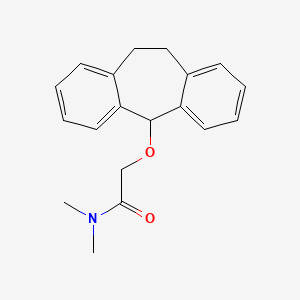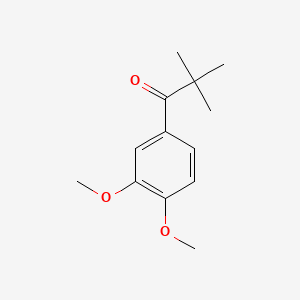
甲磺酸氰乙酯
描述
2-Cyanoethyl methanesulfonate is an organic compound with the molecular formula C4H7NO3S. It is known for its versatility in various fields, including medical, environmental, and industrial research . The compound is characterized by its ability to act as a reagent in the synthesis of various organic compounds and the modification of biomolecules .
科学研究应用
2-Cyanoethyl methanesulfonate has a wide range of applications in scientific research:
作用机制
Target of Action
2-Cyanoethyl methanesulfonate is a type of methanesulfonate ester, which are known to be biological alkylating agents . The primary targets of these agents are the alkyl-oxygen bonds within the intracellular environment .
Mode of Action
The mode of action of 2-Cyanoethyl methanesulfonate involves the fission of its alkyl-oxygen bonds, which then react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Biochemical Pathways
Methanesulfonate esters, in general, are known to be involved in various biochemical reactions due to their alkylating properties .
Result of Action
The result of the action of 2-Cyanoethyl methanesulfonate is the alkylation of molecules within the cell due to the fission of its alkyl-oxygen bonds . This can lead to various molecular and cellular effects, depending on the specific molecules that are alkylated.
生化分析
Biochemical Properties
It is known that this compound is used in oligonucleotide synthesis . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nucleic acid synthesis. The nature of these interactions is likely to involve the formation of covalent bonds, given the reactivity of the cyanoethyl group .
Cellular Effects
It is known that this compound is used in oligonucleotide synthesis , suggesting that it may influence cellular processes related to nucleic acid metabolism
Molecular Mechanism
It is known that this compound is used in oligonucleotide synthesis , suggesting that it may exert its effects at the molecular level by interacting with biomolecules involved in nucleic acid synthesis. This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is used in oligonucleotide synthesis , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies. Information on the product’s stability, degradation, and long-term effects would be crucial for understanding its temporal effects.
Dosage Effects in Animal Models
Given its use in oligonucleotide synthesis , it is possible that it could have dose-dependent effects. These could potentially include threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
Given its use in oligonucleotide synthesis , it is likely that it interacts with enzymes or cofactors involved in nucleic acid metabolism. This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its use in oligonucleotide synthesis , it is likely that it interacts with transporters or binding proteins, and could potentially affect its localization or accumulation.
Subcellular Localization
Given its use in oligonucleotide synthesis , it is possible that it is directed to specific compartments or organelles involved in nucleic acid metabolism. This could potentially involve targeting signals or post-translational modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl methanesulfonate typically involves the reaction of methanesulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of 2-Cyanoethyl methanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
化学反应分析
Types of Reactions
2-Cyanoethyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions
Common reagents used in reactions with 2-Cyanoethyl methanesulfonate include bases like triethylamine, nucleophiles such as amines and alcohols, and solvents like dichloromethane or acetonitrile. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving 2-Cyanoethyl methanesulfonate depend on the specific nucleophile used. For example, reactions with amines can yield cyanoethylated amines, while reactions with alcohols can produce cyanoethylated ethers .
相似化合物的比较
Similar Compounds
Ethyl methanesulfonate: Similar in structure but lacks the cyano group.
Methyl methanesulfonate: Another related compound, differing by the presence of a methyl group instead of a cyanoethyl group.
Uniqueness
2-Cyanoethyl methanesulfonate is unique due to the presence of both the cyano and methanesulfonate groups, which confer distinct reactivity and versatility in chemical synthesis. The cyano group provides additional functionality for further chemical modifications, making it a valuable reagent in various applications .
属性
IUPAC Name |
2-cyanoethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c1-9(6,7)8-4-2-3-5/h2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXUHRRXUGMTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282525 | |
| Record name | 2-cyanoethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65885-27-0 | |
| Record name | NSC26358 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyanoethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















